3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an isopropyl group, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and isopropyl groups: The chloro group can be introduced via chlorination reactions, while the isopropyl group can be added through alkylation reactions.
Attachment of the propanoic acid moiety: This can be done through esterification followed by hydrolysis or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)propanoic acid: Similar in structure but lacks the pyrazole ring.
3-amino-3-(4-chlorophenyl)propanoic acid: Contains an amino group instead of the pyrazole ring.
3-(4-chlorophenoxy)propanoic acid: Contains a phenoxy group instead of the pyrazole ring.
Uniqueness
3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-(4-chloro-3-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
MQZBMPXUDUVGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1Cl)CCC(=O)O |
Origin of Product |
United States |
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